molecular formula C9H11ClN2O3 B184934 ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate CAS No. 263553-80-6

ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate

Cat. No. B184934
Key on ui cas rn: 263553-80-6
M. Wt: 230.65 g/mol
InChI Key: NNCHLZCPHSGERF-UHFFFAOYSA-N
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Patent
US08530504B2

Procedure details

To a mixture of ethyl(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate (560 mg, 2.43 mmol), potassium hydroxide (495 mg, 7.5 mmol) and DMSO (9.72 mL) was added carbon disulfide (194 μL, 3.21 mmol), and the mixture was stirred at room temperature for 18 hours. To the reaction mixture, methyl iodide (182 μL, 2.92 mmol) was added, and the mixture was further stirred at room temperature for 8 hours. This reaction mixture was poured into ice water to yield a solid, and the obtained solid was filtered, and then washed with water and dried to obtain the title compound (346.1 mg, 1.22
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
495 mg
Type
reactant
Reaction Step One
Name
Quantity
9.72 mL
Type
solvent
Reaction Step One
Quantity
194 μL
Type
reactant
Reaction Step Two
Quantity
182 μL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[CH2:5][N:6]1[C:10](Cl)=[C:9]([CH:12]=[O:13])[C:8]([CH3:14])=[N:7]1)[CH3:2].[OH-].[K+].[C:18](=[S:20])=[S:19].[CH3:21]I>CS(C)=O>[CH:12]([C:9]1[C:8]([CH3:14])=[N:7][N:6]2[C:5]([C:4]([O:3][CH2:1][CH3:2])=[O:15])=[C:18]([S:20][CH3:21])[S:19][C:10]=12)=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
560 mg
Type
reactant
Smiles
C(C)OC(CN1N=C(C(=C1Cl)C=O)C)=O
Name
Quantity
495 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
9.72 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
194 μL
Type
reactant
Smiles
C(=S)=S
Step Three
Name
Quantity
182 μL
Type
reactant
Smiles
CI
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was further stirred at room temperature for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
to yield a solid
FILTRATION
Type
FILTRATION
Details
the obtained solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(=O)C=1C(=NN2C1SC(=C2C(=O)OCC)SC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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